

EC1169 as a PSMA-Targeted Therapy: A Technical Guide

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Compound of Interest		
Compound Name:	EC1169	
Cat. No.:	B12376209	Get Quote

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Abstract

EC1169 is a prostate-specific membrane antigen (PSMA)-targeted small molecule drug conjugate (SMDC) that has shown promise in preclinical and early clinical studies for the treatment of metastatic castration-resistant prostate cancer (mCRPC). This document provides a comprehensive technical overview of EC1169, including its mechanism of action, preclinical and clinical data, and detailed experimental methodologies. EC1169 consists of a high-affinity PSMA-targeting ligand, an enzyme-cleavable disulfide linker, and the potent microtubule-destabilizing agent, tubulysin B hydrazide. By targeting PSMA, which is highly overexpressed on the surface of prostate cancer cells, EC1169 selectively delivers its cytotoxic payload, leading to cell cycle arrest and apoptosis in antigen-expressing tumors while minimizing systemic toxicity.

Introduction to EC1169

EC1169 is an injectable, water-soluble SMDC designed for the targeted therapy of PSMA-expressing cancers.[1][2] The conjugate is composed of three key components: a PSMA-targeting moiety, a stable, enzyme-cleavable linker, and the cytotoxic payload, tubulysin B hydrazide (TubBH).[1][2] PSMA is a well-validated biomarker, highly expressed on the surface of metastatic and hormone-refractory prostate cancer cells, as well as on the neovasculature of many solid tumors, making it an attractive target for directed therapies.[1][3] The potent anti-



mitotic agent, tubulysin B, has picomolar cytotoxic activity against a broad range of cancer cell lines.[4]

Mechanism of Action

The therapeutic strategy of **EC1169** is based on the specific delivery of its potent cytotoxic payload to PSMA-expressing cells.

PSMA Targeting and Internalization

Upon intravenous administration, the PSMA-targeting ligand of **EC1169** binds with high affinity to PSMA on the surface of cancer cells.[1][5] This binding event triggers receptor-mediated endocytosis, leading to the internalization of the entire conjugate into the cell.[6]

Intracellular Cleavage and Payload Release

Following internalization, the **EC1169** conjugate is trafficked to intracellular compartments where the enzyme-cleavable linker is processed, releasing the active tubulysin B hydrazide payload into the cytoplasm.[1][2] The linker is designed to be stable in systemic circulation but susceptible to cleavage within the intracellular environment of the tumor cell.

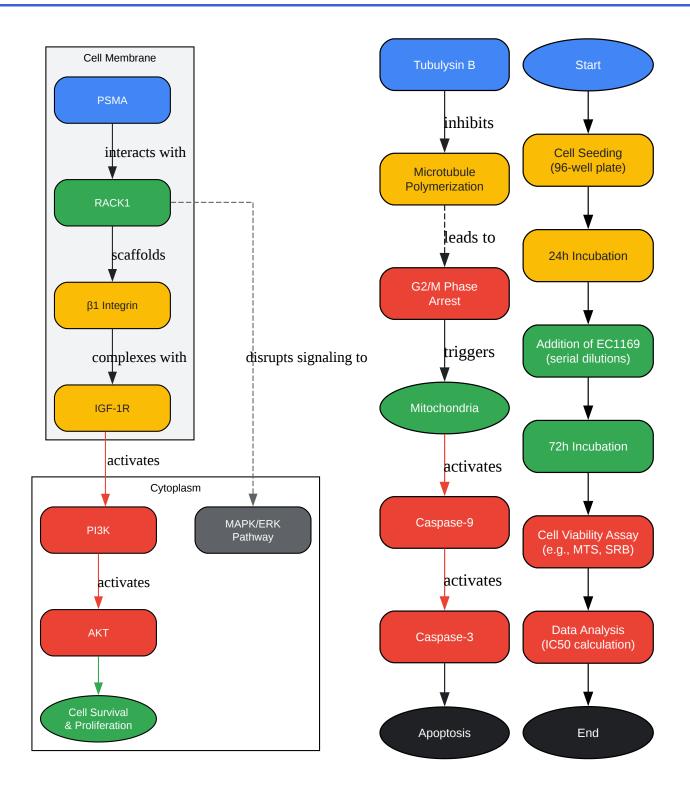
Microtubule Disruption and Apoptosis

Once released, tubulysin B binds to tubulin, inhibiting its polymerization into microtubules.[1][2] This disruption of the microtubule network leads to a cascade of events, including the collapse of the mitotic spindle, which in turn activates the spindle assembly checkpoint.[7] Consequently, the cell cycle is arrested in the G2/M phase, ultimately triggering the intrinsic pathway of apoptosis and programmed cell death.[1][2][7]

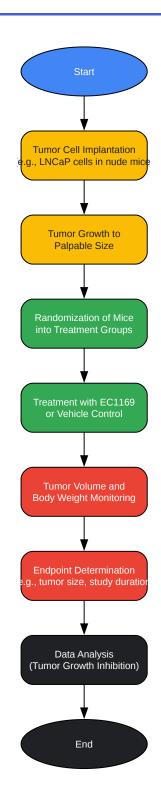
Signaling Pathways PSMA-Mediated Signaling

The expression of PSMA on prostate cancer cells is not merely a passive anchor for targeted therapies but also plays an active role in tumor progression by modulating intracellular signaling pathways. PSMA expression has been shown to shift cell signaling from the MAPK/ERK pathway, which is associated with proliferation, to the pro-survival PI3K/AKT pathway.[8][9]









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